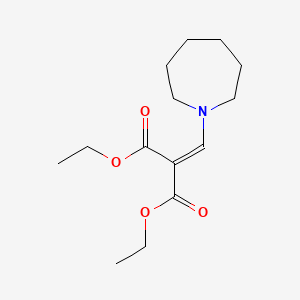
Diethyl(azepan-1-ylmethylidene)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(azepan-1-ylmethylene)malonate is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . It is known for its unique structure, which includes an azepane ring and a malonate ester group. This compound is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(azepan-1-ylmethylene)malonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl malonate with azepane in the presence of a base catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of diethyl 2-(azepan-1-ylmethylene)malonate may involve large-scale batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(azepan-1-ylmethylene)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(azepan-1-ylmethylene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study enzyme mechanisms and metabolic pathways.
Wirkmechanismus
The mechanism of action of diethyl 2-(azepan-1-ylmethylene)malonate involves its interaction with specific molecular targets. The azepane ring and malonate ester group allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit enzyme activity by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar applications but lacks the azepane ring.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Ethyl acetoacetate: A related compound with a keto group, used in the synthesis of heterocycles and pharmaceuticals.
Uniqueness
Diethyl 2-(azepan-1-ylmethylene)malonate is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interact with biological targets in ways that simpler malonate esters cannot .
Eigenschaften
CAS-Nummer |
92331-75-4 |
|---|---|
Molekularformel |
C14H23NO4 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
diethyl 2-(azepan-1-ylmethylidene)propanedioate |
InChI |
InChI=1S/C14H23NO4/c1-3-18-13(16)12(14(17)19-4-2)11-15-9-7-5-6-8-10-15/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
OMXFFXWHYKQGTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CN1CCCCCC1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


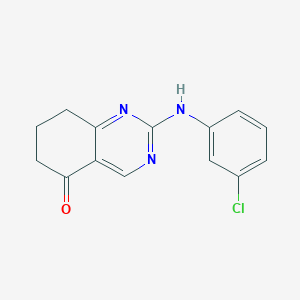
![1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)
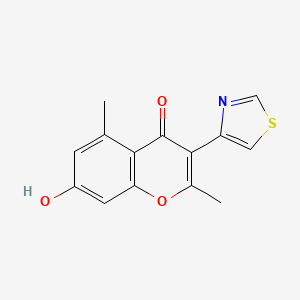
![2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B11849487.png)
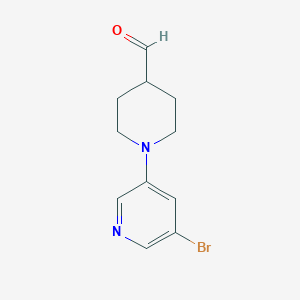

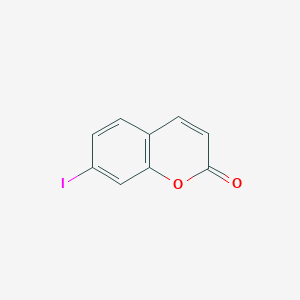

![6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione](/img/structure/B11849520.png)
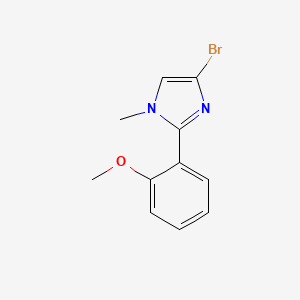
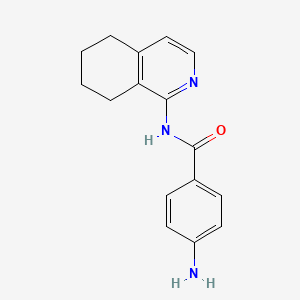
![7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11849546.png)


